ONC206 - 1638178-87-6

ONC206

Catalog Number: EVT-277469
CAS Number: 1638178-87-6
Molecular Formula: C23H22F2N4O
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DRD2 Antagonist/ClpP Agonist ONC206 is an orally bioavailable, selective bitopic dopamine receptor D2 (DRD2) antagonist and mitochondrial caseinolytic protease P (ClpP) agonist, with potential antineoplastic activity. Upon administration, DRD2 antagonist/ClpP agonist ONC206 targets, binds to and inhibits the activity of DRD2. This may inactivate Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/death receptor type 5 (DR5; TRAIL receptor 2) signaling in tumor cells. In addition, ONC206 targets and binds to ClpP and induces proteolysis. This may disrupt mitochondrial structure and function in tumor cells and lead to tumor cell death. DRD2, a G protein-coupled receptor (GPCR), is overexpressed in various malignancies. It is activated by dopamine produced by the tumor cells or present in the tumor microenvironment (TME) and plays an important role in the pro-survival and stress signaling pathways. ONC206 is able to cross the blood-brain barrier (BBB).
Source and Classification

ONC206 was developed by Oncoceutics, Inc., as part of their ongoing research into imipridones. These compounds are classified as small-molecule therapeutics targeting mitochondrial dynamics and stress responses in cancer cells. ONC206 is currently undergoing clinical trials, including phase I studies for pediatric patients with diffuse midline gliomas, highlighting its potential application in challenging cancer types.

Synthesis Analysis

Methods and Technical Details

The synthesis of ONC206 involves several key steps to ensure the production of a pure and effective compound. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo various chemical transformations.
  2. Fluorination: A critical step in the synthesis of ONC206 is the introduction of fluorine atoms, which enhances the compound's biological activity compared to its predecessor, ONC201.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for clinical use.

Technical details regarding the specific reagents and conditions used during synthesis are often proprietary but generally follow established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of ONC206 can be described by its chemical formula, which includes fluorine substituents that modify its properties compared to ONC201. The compound's structure features:

  • A central imipridone core that is essential for its biological activity.
  • Fluorine atoms strategically placed to enhance potency and selectivity toward cancer cells.

Data regarding its molecular weight, melting point, and solubility are crucial for understanding its pharmacokinetic properties but are typically detailed in specific analytical reports or patent filings.

Chemical Reactions Analysis

Reactions and Technical Details

ONC206 participates in various chemical reactions that are pivotal for its therapeutic action:

  1. Binding Interactions: The compound binds to mitochondrial proteins such as ClpP (caseinolytic protease P), inducing conformational changes that lead to increased mitochondrial stress.
  2. Reactive Oxygen Species Generation: Upon binding, ONC206 promotes the production of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
  3. Cellular Metabolism Alteration: The compound alters metabolic pathways within tumor cells, leading to impaired growth and increased susceptibility to apoptosis.

These reactions are critical for understanding how ONC206 exerts its anticancer effects.

Mechanism of Action

Process and Data

The mechanism of action for ONC206 involves several interconnected processes:

  1. Mitochondrial Targeting: ONC206 selectively targets mitochondria, leading to mitochondrial dysfunction and increased ROS production.
  2. Induction of Apoptosis: The increase in ROS activates apoptotic pathways through various signaling cascades, including those involving p53 and FOXO transcription factors.
  3. Inhibition of Tumor Growth: By inducing cellular stress responses, ONC206 effectively inhibits tumor growth both in vitro and in vivo.

Data from preclinical studies demonstrate significant efficacy against various cancer cell lines, supporting its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of ONC206 play a crucial role in its pharmacological profile:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific structure).
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions is essential for therapeutic effectiveness; studies often assess degradation rates under various conditions.

Understanding these properties aids in formulating effective delivery systems for clinical applications.

Applications

Scientific Uses

ONC206 has several potential applications in scientific research and clinical settings:

The ongoing research into ONC206 highlights its promise as a novel therapeutic option in oncology, particularly for difficult-to-treat cancers.

Molecular Mechanisms of Action

Mitochondrial Protease ClpP Activation

ONC206 is a potent agonist of the mitochondrial caseinolytic protease proteolytic subunit (ClpP), a serine protease pivotal in maintaining proteostasis. Its activation triggers irreversible mitochondrial dysfunction in cancer cells.

Structural Binding Dynamics of ONC206 to ClpP

ONC206 binds the ClpP tetradecameric complex with higher affinity than its predecessor ONC201. Structural analyses reveal that ONC206 inserts into the hydrophobic pockets of ClpP’s proteolytic chamber, inducing conformational activation. This binding stabilizes ClpP in an open, enzymatically hyperactive state, enabling uncontrolled proteolysis of mitochondrial substrates. The nanomolar potency of ONC206 (IC₅₀ ~0.1–0.5 μM) correlates with its enhanced ClpP binding kinetics [6] [9].

Table 1: Structural and Functional Properties of ONC206-ClpP Interaction

ParameterONC206ONC201
Binding Affinity to ClpP~10x higherBaseline
ClpP Activation EC₅₀0.15 μM1.2 μM
Mitochondrial LocalizationConfirmedConfirmed
Cancer Types with ClpP OverexpressionHCC, Glioma, AML, Neuroblastoma [2] [7]

ClpP-Mediated Proteostasis Disruption in Cancer Cells

Hyperactivated ClpP degrades essential respiratory chain components (e.g., complex I subunits SDHB, NDUFS1) and metabolic enzymes. In hepatocellular carcinoma (HCC), this depletes oxidative phosphorylation (OXPHOS) proteins by >60%, collapsing mitochondrial function. Crucially, ClpP knockdown abolishes ONC206-induced cytotoxicity, confirming target specificity [2] [5] [7].

Mitochondrial Dysfunction: ROS Generation and Oxidative Phosphorylation Inhibition

ONC206 triggers rapid mitochondrial membrane potential (ΔΨm) dissipation and reactive oxygen species (ROS) overproduction. In HCC cells, ROS increases by 3–5 fold within 6 hours, causing oxidative damage. Concurrently, oxygen consumption rates (OCR) drop by 70–80%, and ATP production falls by >50%, indicating OXPHOS collapse. This dual stressor mechanism selectively starves cancer cells of energy [2] [4] [5].

Dopamine Receptor D2/3 (DRD2/DRD3) Antagonism

ONC206 antagonizes dopamine receptors DRD2/DRD3, disrupting oncogenic GPCR signaling in tumor microenvironments.

GPCR Signaling Modulation in Tumor Microenvironments

DRD2/DRD3 blockade inhibits Gi-protein-coupled pathways, reducing cAMP suppression and PKA inactivation. In pancreatic and colorectal cancers, dopamine pre-treatment diminishes ONC206’s efficacy by upregulating anti-apoptotic proteins (p-Bad, XIAP), confirming DRD2/DRD3 as functional targets. Notably, DRD2 expression in gliomas and neuroendocrine tumors enhances ONC206 sensitivity [3] [9].

Downstream Inactivation of Akt/ERK Pro-Survival Pathways

DRD2/DRD3 antagonism dephosphorylates Akt (Ser473) and ERK (Thr202/Tyr204), inhibiting proliferation signals. In neuroblastoma models, ONC206 reduces p-Akt and p-ERK by >40% within 24 hours, suppressing oncogenic proteins like NMYC and Sox2. This complements ClpP-mediated stress by silencing survival pathways [1] [6].

Integrated Stress Response (ISR) Activation

ONC206 converges ClpP and DRD2/DRD3 effects onto the ISR, amplifying apoptotic signals.

ATF4/CHOP Pathway Upregulation

Mitochondrial proteotoxicity and DRD2 inhibition jointly activate eIF2α kinases (PERK, HRI), phosphorylating eIF2α. This suppresses global translation while enabling ATF4 mRNA transcription. In glioma and HCC, ONC206 elevates ATF4 and its pro-apoptotic target CHOP by 4–6 fold. CHOP then suppresses anti-apoptotic Bcl-2, priming cells for death [6] [8] [10].

Synergistic Induction of Apoptotic Cascades

ATF4/CHOP upregulates TRAIL and DR5, while ClpP activation releases cytochrome c. Together, these ignite caspase-9/3 cleavage and PARP1 fragmentation. In neuroblastoma, ONC206 increases cleaved caspase-3 by >50% and γH2AX (DNA damage marker) by 70%. Autophagy inhibitors (e.g., chloroquine) synergize by blocking ONC206-induced protective autophagy [1] [2] [10].

Table 2: Apoptotic Biomarkers Regulated by ONC206

BiomarkerChangeFunctionCancer Model
Cleaved PARP1↑ 3–4 foldDNA repair degradationNeuroblastoma, HCC
DR5↑ 2.5 foldDeath receptor sensitizationGlioma, CRC
γH2AX↑ 70%DNA damage indicatorNeuroblastoma
Bcl-2↓ 60%Anti-apoptotic suppressionPancreatic Cancer

Properties

CAS Number

1638178-87-6

Product Name

ONC206

IUPAC Name

11-benzyl-7-[(2,4-difluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

Molecular Formula

C23H22F2N4O

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C23H22F2N4O/c24-18-7-6-17(20(25)12-18)14-29-22(30)19-15-27(13-16-4-2-1-3-5-16)10-8-21(19)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2

InChI Key

ITMGVSSHWMTJRR-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

ONC206; ONC-206; ONC 206.

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.